molecular formula C7H15N3O B11918792 N-Methyl-1,4-diazepane-1-carboxamide

N-Methyl-1,4-diazepane-1-carboxamide

Cat. No.: B11918792
M. Wt: 157.21 g/mol
InChI Key: RAJSFCCPOCJHSF-UHFFFAOYSA-N
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Description

N-Methyl-1,4-diazepane-1-carboxamide is a heterocyclic organic compound with the molecular formula C7H15N3O. It is a derivative of 1,4-diazepane, where a methyl group is attached to the nitrogen atom at position 1, and a carboxamide group is attached to the nitrogen atom at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-1,4-diazepane-1-carboxamide can be synthesized through various methods. One common approach involves the reductive amination of 1,4-diazepane with formaldehyde and methylamine under catalytic hydrogenation conditions. Another method includes the reaction of 1,4-diazepane with methyl isocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of biocatalysts, such as imine reductases, has also been explored for the asymmetric synthesis of chiral 1,4-diazepanes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Scientific Research Applications

N-Methyl-1,4-diazepane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the diazepane ring provides structural rigidity. This compound may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Uniqueness: N-Methyl-1,4-diazepane-1-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the diazepane ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N-methyl-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-5-2-3-9-4-6-10/h9H,2-6H2,1H3,(H,8,11)

InChI Key

RAJSFCCPOCJHSF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCCNCC1

Origin of Product

United States

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